molecular formula C16H21F3N2O2 B2908460 4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one CAS No. 2380183-08-2

4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one

Cat. No.: B2908460
CAS No.: 2380183-08-2
M. Wt: 330.351
InChI Key: WSGSFKAYJHQUIT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a fluorinated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may also play a role in its activity by facilitating interactions with target proteins[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-12-3-2-8-20-15(12)23-11-13-5-9-21(10-6-13)14(22)4-7-16(17,18)19/h2-3,8,13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGSFKAYJHQUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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